molecular formula C22H18IN3OS2 B4288991 2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide

2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide

Cat. No.: B4288991
M. Wt: 531.4 g/mol
InChI Key: IAESGHOPMRBSRE-UHFFFAOYSA-N
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Description

2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide is a complex organic compound with a unique structure that includes a cyano group, a thienyl group, and a tetrahydroquinoline moiety

Preparation Methods

The synthesis of 2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Thienyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of thiophene is coupled with the tetrahydroquinoline core.

    Addition of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Formation of the Thioether Linkage: This involves the reaction of the tetrahydroquinoline derivative with a thiol compound.

    Attachment of the Iodophenyl Group: This final step can be achieved through another Suzuki-Miyaura coupling reaction, where an iodophenyl boronic acid is coupled with the intermediate compound.

Chemical Reactions Analysis

2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it can serve as a lead compound for the development of new drugs targeting various diseases.

    Material Science: The unique electronic properties of the thienyl and cyano groups make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be used as a probe to study biological processes involving cyano and thienyl groups.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The cyano group can act as an electron-withdrawing group, modulating the electronic properties of the compound and influencing its binding affinity to the target.

Comparison with Similar Compounds

Similar compounds include:

    2-{[3-cyano-4-(2-thienyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide: This compound lacks the iodophenyl group, which may result in different electronic properties and reactivity.

    2-((3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl)thio)-N-(2-methoxyphenyl)acetamide: This compound has a pyridine ring instead of a quinoline ring, which can affect its binding properties and biological activity.

    N-(4-chlorophenyl)-2-((3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl)thio)acetamide: This compound has a chlorophenyl group instead of an iodophenyl group, which can influence its reactivity and interactions with molecular targets.

Properties

IUPAC Name

2-[(3-cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18IN3OS2/c23-16-7-2-4-9-18(16)25-20(27)13-29-22-15(12-24)21(19-10-5-11-28-19)14-6-1-3-8-17(14)26-22/h2,4-5,7,9-11H,1,3,6,8,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAESGHOPMRBSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=CC=CC=C3I)C#N)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18IN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide

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